molecular formula C23H25FN2O4S B6510786 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892759-63-6

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B6510786
CAS No.: 892759-63-6
M. Wt: 444.5 g/mol
InChI Key: ZZGBIENYAWJMAG-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is an intriguing compound that belongs to the quinoline family. This compound boasts a unique structure that features a benzenesulfonyl group, a butyl chain, a fluorine atom, and a morpholine ring, making it a notable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis from Quinoline Derivatives: : The preparation of 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves the synthesis from quinoline derivatives

  • Morpholine Addition: : Finally, the morpholine ring is introduced via nucleophilic substitution reactions, where the intermediate compound reacts with morpholine under suitable conditions to form the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out in large-scale reactors. The key steps involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Automated systems and continuous flow reactors are often employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : The quinoline ring and benzenesulfonyl group can also participate in reduction reactions, yielding various reduced analogs.

  • Substitution: : The fluorine atom and morpholine ring make this compound amenable to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

  • Reduction: : Common reducing agents involve hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

  • Substitution: : Reagents such as halogens, nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides) are frequently used under controlled pH and temperature conditions.

Major Products Formed

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Partially or fully reduced quinoline derivatives.

  • Substitution Products: : Substituted quinoline analogs with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is utilized as a building block for synthesizing more complex molecules. Its unique structure serves as a versatile intermediate in the development of new chemical entities.

Biology

This compound finds applications in biological research as a probe for studying cellular processes. Its ability to interact with specific molecular targets makes it useful in elucidating mechanisms of action at the cellular level.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for activities against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound's derivatives are used in the development of agrochemicals, materials science, and as specialty chemicals for various applications, including catalysts and dyes.

Mechanism of Action

The mechanism by which 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one exerts its effects is primarily through interaction with specific molecular targets. The benzenesulfonyl group often engages in binding interactions with enzymes or receptors, while the morpholine ring enhances solubility and membrane permeability. These interactions influence signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

When compared to similar compounds, such as 6-fluoroquinolines or benzenesulfonyl-substituted quinolines, 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for specific applications.

List of Similar Compounds

  • 6-Fluoroquinoline derivatives.

  • Benzenesulfonyl-substituted quinolines.

  • Morpholine-containing quinoline analogs.

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Properties

IUPAC Name

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4S/c1-2-3-9-26-16-22(31(28,29)17-7-5-4-6-8-17)23(27)18-14-19(24)21(15-20(18)26)25-10-12-30-13-11-25/h4-8,14-16H,2-3,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGBIENYAWJMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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